N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]-N-(2-methylpropyl)-3-pyrazol-1-ylpropanamide
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Overview
Description
N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]-N-(2-methylpropyl)-3-pyrazol-1-ylpropanamide is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, a pyrazole ring, and various substituents that contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]-N-(2-methylpropyl)-3-pyrazol-1-ylpropanamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
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Formation of the Piperidine Ring: : The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors. For example, a common method involves the reaction of a suitable amine with a dihaloalkane under basic conditions to form the piperidine ring.
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Introduction of the Methoxyphenyl Group: : The methoxyphenyl group can be introduced through a nucleophilic substitution reaction. This step involves the reaction of a methoxyphenyl halide with a piperidine derivative in the presence of a base.
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Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through a condensation reaction involving a hydrazine derivative and a 1,3-dicarbonyl compound. This step typically requires acidic or basic conditions to facilitate the cyclization.
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Final Coupling Reaction: : The final step involves the coupling of the piperidine and pyrazole intermediates to form the target compound. This step can be achieved through a variety of coupling reactions, such as amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, process intensification techniques, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of corresponding phenolic derivatives.
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Reduction: : Reduction reactions can target the carbonyl groups or double bonds within the compound, resulting in the formation of alcohols or saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include alkyl halides, acyl halides, and sulfonyl chlorides, often in the presence of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield phenolic derivatives, while reduction of carbonyl groups can yield alcohols.
Scientific Research Applications
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Chemistry: : The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
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Biology: : The compound has shown potential as a bioactive molecule with applications in drug discovery and development. It has been studied for its interactions with various biological targets, including enzymes and receptors.
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Medicine: : The compound has potential therapeutic applications, particularly in the treatment of neurological disorders and inflammation. Its ability to modulate specific molecular pathways makes it a promising candidate for drug development.
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Industry: : The compound can be used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for applications in catalysis, polymer science, and material science.
Mechanism of Action
The mechanism of action of N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]-N-(2-methylpropyl)-3-pyrazol-1-ylpropanamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at specific receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]-N-(2-methylpropyl)-3-pyrazol-1-ylpropanamide can be compared with other similar compounds, such as:
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N-[[1-[(2-chlorophenyl)methyl]piperidin-4-yl]methyl]-N-(2-methylpropyl)-3-pyrazol-1-ylpropanamide: : This compound has a similar structure but with a chlorophenyl group instead of a methoxyphenyl group. The presence of the chlorine atom can influence its chemical reactivity and biological activity.
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N-[[1-[(2-methylphenyl)methyl]piperidin-4-yl]methyl]-N-(2-methylpropyl)-3-pyrazol-1-ylpropanamide: : This compound has a methylphenyl group instead of a methoxyphenyl group. The methyl group can affect the compound’s lipophilicity and interaction with biological targets.
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N-[[1-[(2-hydroxyphenyl)methyl]piperidin-4-yl]methyl]-N-(2-methylpropyl)-3-pyrazol-1-ylpropanamide: : This compound has a hydroxyphenyl group, which can influence its hydrogen bonding interactions and solubility.
The unique combination of substituents in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research and applications.
Properties
IUPAC Name |
N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]-N-(2-methylpropyl)-3-pyrazol-1-ylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N4O2/c1-20(2)17-27(24(29)11-16-28-13-6-12-25-28)18-21-9-14-26(15-10-21)19-22-7-4-5-8-23(22)30-3/h4-8,12-13,20-21H,9-11,14-19H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNCYLXRDJAVJKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC1CCN(CC1)CC2=CC=CC=C2OC)C(=O)CCN3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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